2-Chloro-N-octylacetamide: Technical Profile & Applications
2-Chloro-N-octylacetamide: Technical Profile & Applications
[1]
Executive Summary
2-Chloro-N-octylacetamide (CAS: 20368-12-1) is a specialized
Part 1: Chemical Identity & Physicochemical Properties
Identity Data
| Parameter | Detail |
| CAS Number | 20368-12-1 |
| IUPAC Name | 2-Chloro-N-octylacetamide |
| Molecular Formula | |
| Molecular Weight | 205.73 g/mol |
| SMILES | CCCCCCCCNC(=O)CCl |
| InChI Key | RJTYTPKXNAFDHK-UHFFFAOYSA-N |
Physicochemical Profile
The compound exhibits significant lipophilicity due to the octyl chain, making it distinct from shorter-chain analogs like 2-chloro-N-methylacetamide.
| Property | Value / Description | Note |
| Physical State | Solid (Low-melting) or Viscous Liquid | Dependent on purity/temp; typically crystalline at <20°C. |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethanol | Poor water solubility due to lipophilic tail. |
| LogP (Predicted) | ~2.9 - 3.2 | High membrane permeability. |
| Reactivity | Electrophilic (Alkylating Agent) | Reacts primarily with thiols (Cys) and amines (Lys/His).[1] |
Part 2: Synthesis Methodology
The synthesis of 2-Chloro-N-octylacetamide follows a classic Schotten-Baumann acylation protocol. This reaction must be controlled at low temperatures to prevent double alkylation or hydrolysis of the acid chloride.
Experimental Protocol
Reagents:
-
Octylamine (1.0 eq)[1]
-
Chloroacetyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) or
(1.2 eq)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve octylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (
). Cool the solution to 0°C using an ice bath. -
Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Note: The reaction is highly exothermic; slow addition prevents thermal runaway.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to obtain the white solid product.
Synthesis Pathway Visualization
Caption: Schotten-Baumann synthesis pathway via nucleophilic acyl substitution.
Part 3: Mechanism of Action & Reactivity
The core utility of 2-Chloro-N-octylacetamide lies in its
Cysteine Alkylation (Covalent Modification)
In biological systems or synthetic coupling, the primary target is the thiol (-SH) group.
-
Nucleophilic Attack: The thiolate anion (
) attacks the -carbon. -
Transition State: Penta-coordinate carbon center.
-
Displacement: Chloride leaves, forming a stable thioether bond.
This mechanism is the basis for its use in Activity-Based Protein Profiling (ABPP) , where the octyl chain directs the probe to hydrophobic pockets, and the chloroacetamide locks the target protein covalently.
Reactivity Diagram
Caption: SN2 Alkylation mechanism of a cysteine thiolate by 2-Chloro-N-octylacetamide.
Part 4: Applications
Surfactant Synthesis
2-Chloro-N-octylacetamide is a precursor for sulfur-based nonionic surfactants .[1] By reacting the chloro-group with hydrophilic thiols (e.g., thioglycerol), researchers synthesize amphiphilic molecules like 2-[(2,3-dihydroxypropyl)sulfanyl]-N-octylacetamide . These compounds are evaluated for corrosion inhibition and surface tension reduction.
-
Key Reaction: Nucleophilic substitution with 3-mercapto-1,2-propanediol in the presence of KOH/Ethanol.
Drug Discovery (Fragment-Based)
In Fragment-Based Drug Discovery (FBDD), chloroacetamides are screened as covalent fragments .
-
Hydrophobic Tagging: The octyl chain mimics lipophilic amino acid side chains (Leucine, Isoleucine), allowing the fragment to explore hydrophobic grooves on protein surfaces.
-
Warhead Validation: It serves as a tool compound to validate the accessibility of cysteine residues within these hydrophobic pockets.
Herbicide Safener Research
Chloroacetamides (e.g., Acetochlor, Metolachlor) are potent herbicides. The N-octyl variant is often synthesized in Structure-Activity Relationship (SAR) studies to determine the effect of chain length on phytotoxicity and selectivity. It helps define the steric limits of the target enzyme (very long chain fatty acid elongases).
Part 5: Safety & Handling (E-E-A-T)
Warning: 2-Chloro-N-octylacetamide is an alkylating agent .[1] It poses specific risks of skin sensitization and irreversible eye damage.
| Hazard Class | Description | Precaution |
| Skin Sensitization | May cause allergic skin reaction upon contact.[1] | Wear nitrile gloves (double-gloving recommended). |
| Eye Irritation | Causes serious eye irritation/damage.[2] | Use chemical splash goggles. |
| Acute Toxicity | Harmful if swallowed or absorbed through skin. | Handle in a fume hood; avoid dust/aerosol generation. |
Disposal: Quench excess reagent with an aqueous solution of cysteine or ammonia before disposal to neutralize the electrophilic warhead.
References
-
Sigma-Aldrich. (n.d.). 2-Chloro-N-octylacetamide Product Page (CAS 20368-12-1).[1][3] Retrieved from [1]
-
Ozturk, M., & Yıldırım, A. (2018).[4] Synthesis of 2,3-Dihydroxypropyl-Sulfanyl Derivative Nonionic Surfactants and Their Inhibition Activities Against Carbon Steel Corrosion. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 333-346.[4] Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: 2-Chloro-N-octylacetamide.[1][3][4][5][6] National Library of Medicine. Retrieved from
-
Smolecule. (2023).[5] 2-chloro-N-dodecylacetamide (Analogous Properties). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 20368-12-1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Buy 2-chloro-N-dodecylacetamide | 2877-29-4 [smolecule.com]
- 6. dergipark.org.tr [dergipark.org.tr]
